molecular formula C9H7ClN4O2 B4230684 1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B4230684
M. Wt: 238.63 g/mol
InChI Key: CHWBRWAYQFXOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a 3-chlorobenzyl group and a nitro group attached to the triazole ring

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

1-(3-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors critical to cellular function .

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-8-3-1-2-7(4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWBRWAYQFXOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 6
1-(3-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.